methyl 2-(4-nitrophenyl)-2-phenylacetate
Overview
Description
Methyl 2-(4-nitrophenyl)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a phenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-nitrophenyl)-2-phenylacetate can be synthesized through several synthetic routes. One common method involves the esterification of 2-(4-nitrophenyl)-2-phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 4-nitrophenyl is coupled with a phenylacetate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-nitrophenyl)-2-phenylacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 2-(4-aminophenyl)-2-phenylacetate.
Oxidation: 2-(4-nitrophenyl)-2-phenylacetic acid.
Substitution: 2-(4-methoxyphenyl)-2-phenylacetate.
Scientific Research Applications
Methyl 2-(4-nitrophenyl)-2-phenylacetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its structural features that allow for modifications to enhance biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-nitrophenyl)-2-phenylacetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminophenyl)-2-phenylacetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(4-methoxyphenyl)-2-phenylacetate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 2-(4-chlorophenyl)-2-phenylacetate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 2-(4-nitrophenyl)-2-phenylacetate is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making the compound a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-(4-nitrophenyl)-2-phenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-15(17)14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)16(18)19/h2-10,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXEYLTVZUDJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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